molecular formula C19H19BrClNO2S B2745659 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol CAS No. 478248-14-5

4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol

Cat. No.: B2745659
CAS No.: 478248-14-5
M. Wt: 440.78
InChI Key: HFIMBJKHXYDFCC-UHFFFAOYSA-N
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Description

4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a hydroxyl group, a bromophenylsulfanyl group, and a chlorophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.

    Attachment of the Bromophenylsulfanyl Group: This step involves a nucleophilic substitution reaction where a bromophenylsulfanyl group is attached to the piperidine ring.

    Attachment of the Chlorophenylmethanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The bromophenylsulfanyl group can be reduced to a thiol group.

    Substitution: The bromine atom in the bromophenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration as a potential therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[(4-Chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-bromophenyl)methanone
  • (4-{[(4-Methylphenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone

Uniqueness

The unique combination of the bromophenylsulfanyl and chlorophenylmethanone groups in 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

[4-[(4-bromophenyl)sulfanylmethyl]-4-hydroxypiperidin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClNO2S/c20-15-3-7-17(8-4-15)25-13-19(24)9-11-22(12-10-19)18(23)14-1-5-16(21)6-2-14/h1-8,24H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIMBJKHXYDFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CSC2=CC=C(C=C2)Br)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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